6-amino-2-hydrazinyl-1H-pyrimidin-4-one
Description
6-Amino-2-hydrazinyl-1H-pyrimidin-4-one (CAS 6298-85-7) is a pyrimidine derivative characterized by a hydrazinyl group at position 2 and an amino group at position 6 of the pyrimidinone ring . Its structure enables participation in hydrogen bonding and coordination chemistry, which may influence biological activity or material properties. Safety data indicate that it requires careful handling, particularly to avoid inhalation .
Properties
IUPAC Name |
6-amino-2-hydrazinyl-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c5-2-1-3(10)8-4(7-2)9-6/h1H,6H2,(H4,5,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEKLUNEDDPJSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=NC1=O)NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=NC1=O)NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “6-amino-2-hydrazinyl-1H-pyrimidin-4-one” involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is typically carried out under the action of a manganese catalyst, magnesium metal, and other specific conditions .
Industrial Production Methods
In industrial settings, the production of “this compound” often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactions, high-pressure reactors, and advanced purification techniques to isolate the desired compound efficiently.
Chemical Reactions Analysis
Types of Reactions
The compound “6-amino-2-hydrazinyl-1H-pyrimidin-4-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcomes .
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce halogenated compounds.
Scientific Research Applications
The compound “6-amino-2-hydrazinyl-1H-pyrimidin-4-one” has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: The compound is investigated for its therapeutic properties, including its potential use in drug development.
Industry: It finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which “6-amino-2-hydrazinyl-1H-pyrimidin-4-one” exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action reveal insights into its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Pyrimidinone derivatives exhibit diverse properties based on substituents at positions 2 and 4. Below is a comparative analysis of key analogs:
Table 1: Comparison of Substituents and Properties
*Molecular weight calculated from formula C₄H₆N₄O.
Physicochemical Properties
- Melting Points: Methoxy-substituted analogs (e.g., 6-amino-2-methoxy-4(1H)pyrimidinone) exhibit higher melting points (~214–216°C) compared to hydrazinyl derivatives, likely due to reduced molecular flexibility .
- Hydrogen Bonding: The hydrazinyl group in the target compound enables extensive hydrogen-bonding networks, as observed in crystal structures of related pyrimidinone salts (e.g., perchlorate derivatives with π-π stacking interactions at 3.776 Å) .
Key Research Findings
Synthetic Pathways: Hydrazinylpyrimidinones are often synthesized via nucleophilic substitution or condensation. For example, 2-hydrazino-6-methylpyrimidin-4-one is prepared by reacting 2-chloro-6-methylpyrimidin-4-one with hydrazine .
Stability : Methoxy and methylthio substituents enhance thermal stability, making them preferable for high-temperature applications .
Crystallography: Perchlorate salts of pyrimidinones reveal complex hydrogen-bonding patterns and disorder in anion/water positioning, highlighting structural versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
